molecular formula C21H14O4 B14074161 (4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone CAS No. 102184-07-6

(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone

Cat. No.: B14074161
CAS No.: 102184-07-6
M. Wt: 330.3 g/mol
InChI Key: ISFTYVILLCOYSZ-UHFFFAOYSA-N
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Description

Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst, facilitating the Fries rearrangement to yield hydroxy benzophenones . Another approach involves the photo-induced rearrangement of arylisoflavones in ethanol under an argon atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale benzoylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- undergoes various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons

Scientific Research Applications

Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes such as α-amylase and α-glucosidase, affecting carbohydrate metabolism . The compound’s hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- stands out due to its benzofuranyl group, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives, potentially enhancing its reactivity and application potential.

Properties

CAS No.

102184-07-6

Molecular Formula

C21H14O4

Molecular Weight

330.3 g/mol

IUPAC Name

(4-hydroxyphenyl)-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C21H14O4/c22-15-9-5-13(6-10-15)20(24)19-17-3-1-2-4-18(17)25-21(19)14-7-11-16(23)12-8-14/h1-12,22-23H

InChI Key

ISFTYVILLCOYSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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